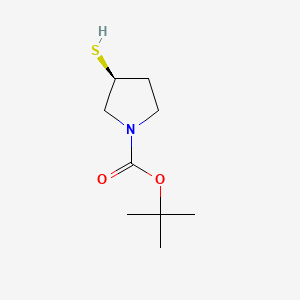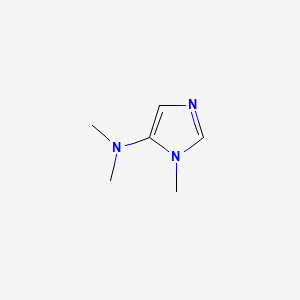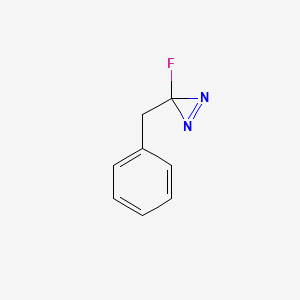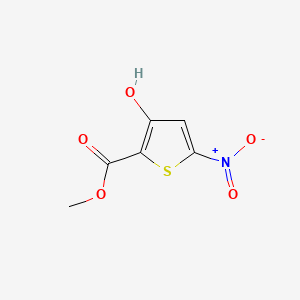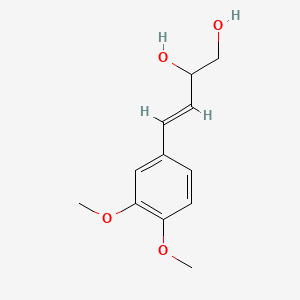
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol” seems to be a complex organic molecule. It likely contains a butene group (a four-carbon chain with a double bond), a diol group (two hydroxyl groups), and a 3,4-dimethoxyphenyl group (a phenyl ring with two methoxy groups attached at the 3rd and 4th positions) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- The synthesis of related compounds, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related chemical structures, has been achieved, indicating the potential for synthesizing derivatives of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol for various applications (Akbaba et al., 2010).
Biological Activity and Medicinal Chemistry :
- Studies have shown that bromophenols and their derivatives, which are structurally related to 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol, exhibit inhibitory activity against human carbonic anhydrase II, suggesting potential medicinal applications (Balaydın et al., 2012).
Photochemical and Photophysical Studies :
- Research on related compounds, such as 1,2-Diarylethenes with dimethoxy substituents, has explored their absorption and fluorescence properties, which could be relevant for understanding the photochemical behavior of 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol (Singh & Kanvah, 2001).
Agricultural Applications :
- A study investigated the synthesis of 4-(3,4-dimethoxyphenyl)-3-buten-2-on, which is structurally similar to 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol, for use as a potential attractant for fruit flies, although it was found to be inactive in this application (Pranowo et al., 2010).
Oxidation and Polymerization Studies :
- Research on the oxidation and polymerization of compounds with structural similarities to 4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol can provide insights into its chemical reactivity and potential applications in materials science (Kim & Gong, 1999).
Lignin Model Studies :
- The compound has been used in studies modeling lignin structure and reactivity, which is crucial for understanding its role in plant biology and potential applications in biofuel production and other areas (Cui et al., 1999).
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4-(3,4-dimethoxyphenyl)but-3-ene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-11-6-4-9(7-12(11)16-2)3-5-10(14)8-13/h3-7,10,13-14H,8H2,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOKKKFXPSWWMO-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3-butene-1,2-diol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

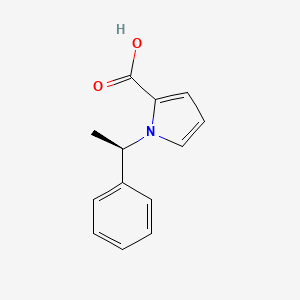
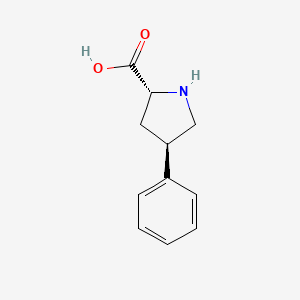
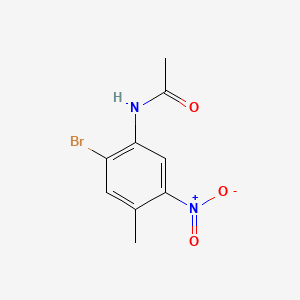
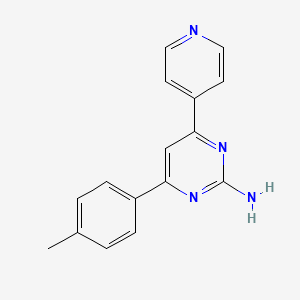
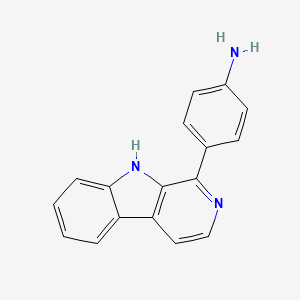
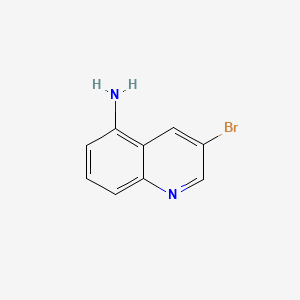
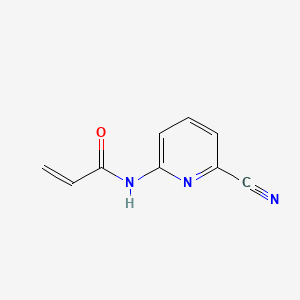
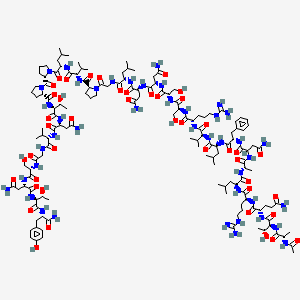
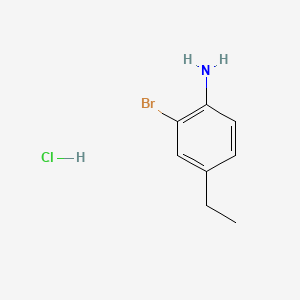
![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)
